molecular formula C20H15NO2 B2570735 2,3-Diphenyl-2H-1,4-benzoxazin-2-ol CAS No. 78685-85-5

2,3-Diphenyl-2H-1,4-benzoxazin-2-ol

Cat. No.: B2570735
CAS No.: 78685-85-5
M. Wt: 301.345
InChI Key: IEMSNWKDTDMZQQ-UHFFFAOYSA-N
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Description

2,3-Diphenyl-2H-1,4-benzoxazin-2-ol is a stable hemiacetal compound that has garnered interest in the field of synthetic chemistry. It is derived from the reaction of benzil and o-aminophenol in tetrahydrofuran (THF). This compound is notable for its unique structure, which has been confirmed through various spectroscopic methods and X-ray crystallographic analysis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Diphenyl-2H-1,4-benzoxazin-2-ol typically involves the condensation of benzil and o-aminophenol in THF. The reaction proceeds as follows:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and implementing purification techniques suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2,3-Diphenyl-2H-1,4-benzoxazin-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3-Diphenyl-2H-1,4-benzoxazin-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Diphenyl-2H-1,4-benzoxazin-2-ol involves its ability to form stable complexes with metal ions. This is facilitated by its hemiacetal structure, which can undergo tautomeric equilibration in solution. The compound’s interaction with metal ions can lead to various coordination complexes, influencing its reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-1,3-benzoxazole: Shares a similar benzoxazine structure but differs in its substitution pattern.

    Benzoxazine Derivatives: Various derivatives with different substituents on the benzoxazine ring.

Uniqueness

2,3-Diphenyl-2H-1,4-benzoxazin-2-ol is unique due to its stable hemiacetal structure and its ability to form complexes with a wide range of metal ions. This makes it particularly valuable in coordination chemistry and material science .

Properties

IUPAC Name

2,3-diphenyl-1,4-benzoxazin-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO2/c22-20(16-11-5-2-6-12-16)19(15-9-3-1-4-10-15)21-17-13-7-8-14-18(17)23-20/h1-14,22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEMSNWKDTDMZQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3OC2(C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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